N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a type of tricyclic compound . Tricyclic compounds are a class of drugs that have three-ring structures and are commonly used in the treatment of various psychiatric disorders .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a dibenzo[b,f][1,4]oxazepine core, which is a type of heterocyclic compound containing a seven-membered ring with one oxygen and one nitrogen atom . The compound also contains a sulfamoyl group and an acetamide group attached to the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of polar functional groups like sulfamoyl and acetamide would likely make the compound soluble in polar solvents .Scientific Research Applications
Coordination Complexes and Antioxidant Activity:
- Chkirate et al. (2019) investigated pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This study focuses on the effect of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Catalytic Enantioselective Reactions:
- Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This study contributes to the synthesis of chiral compounds, demonstrating high yields and enantioselectivities (Munck et al., 2017).
Synthesis and Spectral Analysis:
- Gomaa (2011) explored the synthesis and spectral analysis of compounds involving dibenzo[d,f][1,3]diazepin-5-yl derivatives. This study provides insights into the structural characteristics of these compounds (Gomaa, 2011).
Theoretical Investigation of Antimalarial Sulfonamides:
- Fahim and Ismael (2021) conducted a theoretical investigation of N-(phenylsulfonyl)acetamide derivatives for their potential use as COVID-19 drugs. This study includes computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Synthesis and Antiallergic Activity:
- Ohshima et al. (1992) synthesized and evaluated 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives for their antiallergic activity. This study provides valuable information on the structural factors influencing antiallergic properties (Ohshima et al., 1992).
Enzyme Inhibitory Potential of Sulfonamides:
- Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The study focused on their activity against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Antitumor Activity of Benzothiazole Derivatives:
- Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity. This study highlights the potential of these compounds in cancer treatment (Yurttaş et al., 2015).
Palladium-Catalyzed Synthesis of Dibenzo[b,e]azepin Derivatives:
- Das et al. (2019) described a synthesis method for dibenzo[b,e]azepin-6-ones and seven-membered sultam derivatives using a palladium-catalyzed intramolecular Heck reaction. This study provides an efficient approach for synthesizing drug-like small molecules (Das et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets
Pharmacokinetics
The compound’s Log Kow (KOWWIN v1.67 estimate) is 4.98, suggesting it may have good lipid solubility and could potentially cross biological membranes . Its boiling point is estimated to be 592.47°C, and its melting point is approximately 255.79°C .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s lipid solubility suggests it might be affected by the lipid composition of biological membranes
Properties
IUPAC Name |
N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-27-20-7-5-6-8-22(20)32-21-11-9-18(14-19(21)24(27)29)26-33(30,31)23-12-10-17(13-15(23)2)25-16(3)28/h5-14,26H,4H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBULXAWLUMGQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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